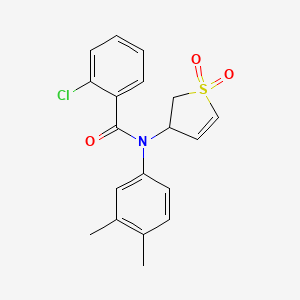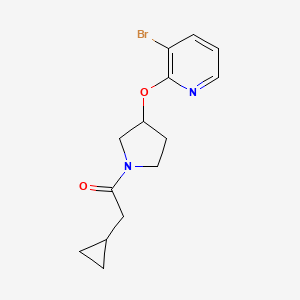
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone is a synthetic organic compound characterized by its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone typically involves multiple steps:
-
Formation of the Bromopyridine Intermediate:
Starting Material: 3-Bromopyridine
Reaction: Nucleophilic substitution with an appropriate leaving group to introduce the pyrrolidine moiety.
Conditions: Often carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.
-
Cyclopropylation:
Starting Material: The intermediate from the previous step.
Reaction: Introduction of the cyclopropyl group via a cyclopropanation reaction.
Conditions: Typically involves the use of diazo compounds and transition metal catalysts like rhodium or copper.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The bromine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may contribute to the rigidity and overall conformation of the molecule, affecting its binding properties.
Comparison with Similar Compounds
- 1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone
- 1-(3-((3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone can significantly influence its reactivity and binding properties compared to its chloro and fluoro analogs. Bromine, being larger and more polarizable, can enhance interactions with biological targets.
- Reactivity: Bromine-containing compounds often exhibit different reactivity patterns in substitution and elimination reactions compared to their chloro and fluoro counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-2-1-6-16-14(12)19-11-5-7-17(9-11)13(18)8-10-3-4-10/h1-2,6,10-11H,3-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKXTTXRSBDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)
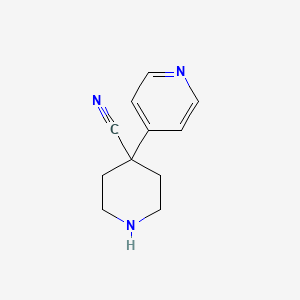
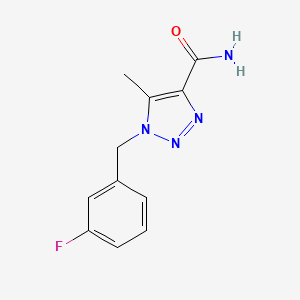
![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
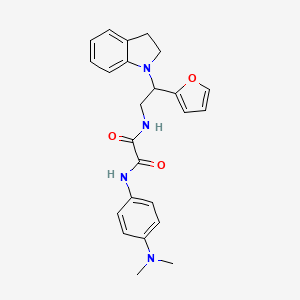
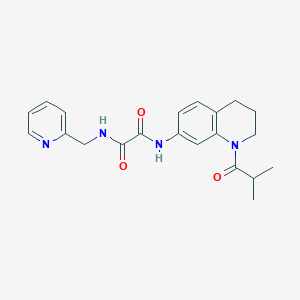
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
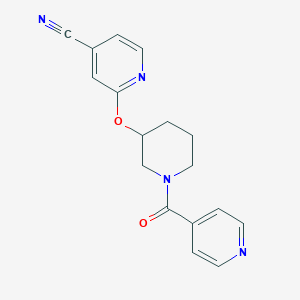
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
![5,5-dimethyl-3-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
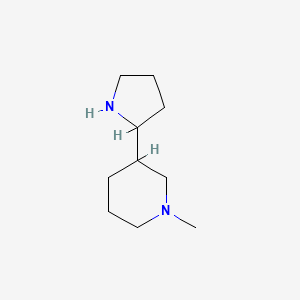
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
